{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone
Overview
Description
{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.18492083 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on the synthesis of complex compounds with similar structures, exploring their potential in creating novel heterocyclic compounds. For instance, Kapples and Effland (1993) developed a series of 5-phenylpyrrolo[2,1-c][1,4]benzoxazepines with basic substituents at the 11-position, utilizing nucleophilic aromatic fluoride displacement-cyclization techniques (K. J. Kapples & R. Effland, 1993). Similarly, Prasad et al. (2018) synthesized and characterized a novel bioactive heterocycle with antiproliferative activity (S. Prasad et al., 2018).
Biological Activities and Applications
- Some compounds featuring the structural motif of benzoylindoles or related structures have been investigated for their biological activities. For example, Nakajima et al. (2011) identified and quantified benzoylindoles and naphthoylindoles as adulterants in illegal products, highlighting the importance of monitoring such compounds due to their cannabinoid receptor agonist properties (J. Nakajima et al., 2011).
Chemical Behavior and Interaction Analysis
- The chemical behavior and potential interactions of compounds with similar structures have been explored, such as in the study by Mohri et al. (2015), which investigated hydrogen bonding leading to a specific crystal structure in related compounds (S. Mohri et al., 2015). Gauci and Magri (2022) also designed and synthesized compounds as fluorescent logic gates, demonstrating the versatility of these chemical structures in sensor and signaling applications (Gabriel Gauci & David C. Magri, 2022).
Neuroprotective Properties
- Zhong et al. (2020) focused on the design, synthesis, and evaluation of aryloxyethylamine derivatives for neuroprotective activities, indicating the potential therapeutic applications of compounds with similar structural features (Y. Zhong et al., 2020).
Properties
IUPAC Name |
[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]-(5-fluoro-2-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-24(2)18-8-4-6-15(12-18)22(27)25-11-5-7-16(14-25)21(26)19-13-17(23)9-10-20(19)28-3/h4,6,8-10,12-13,16H,5,7,11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJJWLODXRRMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.